2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate
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Overview
Description
2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate is a complex organophosphorus compound. It is characterized by the presence of a trichloromethyl group, a benzenesulfonate group, and a dioxaphosphinan ring. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate typically involves the reaction of trichloromethyl compounds with benzenesulfonate derivatives under controlled conditions. One common method involves the use of trichloromethyl phosphine oxide as a starting material, which reacts with 5,5-dimethyl-1,3,2-dioxaphosphinan-2-oxide in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in nucleophilic substitution reactions, while the dioxaphosphinan ring can engage in coordination with metal ions. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate: Lacks the oxido group, resulting in different reactivity.
2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl toluenesulfonate: Contains a toluenesulfonate group instead of a benzenesulfonate group, affecting its chemical properties.
Uniqueness
The presence of the oxido group in 2,2,2-Trichloro-1-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl benzenesulfonate imparts unique reactivity and stability compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
[2,2,2-trichloro-1-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)ethyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3O6PS/c1-12(2)8-20-23(17,21-9-12)11(13(14,15)16)22-24(18,19)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPSGKWYREALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)C(C(Cl)(Cl)Cl)OS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3O6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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